molecular formula C16H19NO2 B2454225 Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1820673-64-0

Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2454225
CAS No.: 1820673-64-0
M. Wt: 257.333
InChI Key: GCXQMBRAJZBHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol This compound features a bicyclic structure with a nitrogen atom incorporated into one of the rings, making it part of the azabicyclo family

Preparation Methods

The preparation of Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common synthetic route includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired stereochemistry . Industrial production methods may vary, but they generally follow similar principles, focusing on efficiency and scalability.

Chemical Reactions Analysis

Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-9-14-7-8-15(10-12)17(14)16(18)19-11-13-5-3-2-4-6-13/h2-6,14-15H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXQMBRAJZBHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.